molecular formula C16H15BrO B1273608 3-Bromo-4'-iso-propylbenzophenone CAS No. 844879-27-2

3-Bromo-4'-iso-propylbenzophenone

Cat. No. B1273608
M. Wt: 303.19 g/mol
InChI Key: XUIHEUNSUDJGCC-UHFFFAOYSA-N
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Description

3-Bromo-4'-iso-propylbenzophenone is a brominated benzophenone derivative. While the provided papers do not directly discuss 3-Bromo-4'-iso-propylbenzophenone, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related brominated aromatic compounds, which can be extrapolated to understand the characteristics of 3-Bromo-4'-iso-propylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including regioselective bromocyclization as described in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . Additionally, palladium-catalyzed cross-coupling reactions are mentioned as a method for synthesizing hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene, which are structurally related to benzophenones . These methods could potentially be adapted for the synthesis of 3-Bromo-4'-iso-propylbenzophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and MS . Single-crystal X-ray diffraction is also a powerful tool for determining the precise structure of crystalline materials 10. These techniques could be employed to analyze the molecular structure of 3-Bromo-4'-iso-propylbenzophenone.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including aromatic nucleophilic substitution with rearrangement . The presence of a bromine atom on the aromatic ring can facilitate such reactions, which could be relevant for the chemical behavior of 3-Bromo-4'-iso-propylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones can be influenced by the presence of substituents on the aromatic rings. For example, polymorphism, as studied in 4-bromobenzophenone, can affect the melting point and stability of the compound . Schiff base monomers derived from 4-bromobenzaldehyde have been analyzed for their thermal, optical, electrochemical, and fluorescent properties, which could provide insights into the properties of 3-Bromo-4'-iso-propylbenzophenone .

Scientific Research Applications

  • Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Methods of Application : The synthesis and structure of this compound is described in the referenced article . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
  • 4-Bromo-4’-Chlorobenzophenone (BCBP)

    • Application Summary : The synthesis of BCBP was attempted to yield a compound with potential photochemical reactivity and photophysical properties .
    • Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
    • Results or Outcomes : The results of the spectral analyses are not provided in the snippet, but they would have been used to confirm the successful synthesis of BCBP .

Safety And Hazards

The specific safety and hazards associated with 3-Bromo-4’-iso-propylbenzophenone are not detailed in the searched resources .

properties

IUPAC Name

(3-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIHEUNSUDJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373700
Record name 3-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-iso-propylbenzophenone

CAS RN

844879-27-2
Record name 3-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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